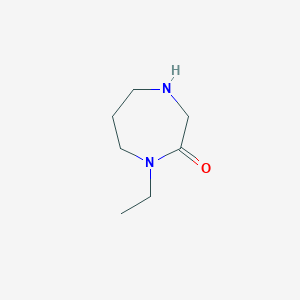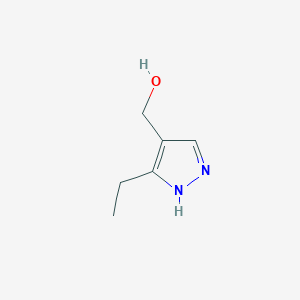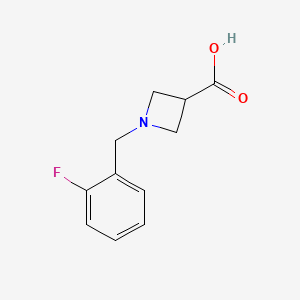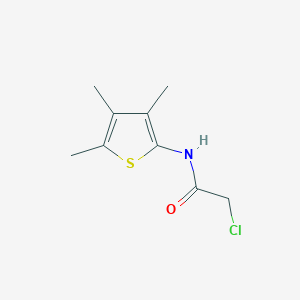
2-chloro-N-(trimethylthiophen-2-yl)acetamide
Descripción general
Descripción
2-chloro-N-(trimethylthiophen-2-yl)acetamide is a chemical compound with the CAS Number: 1354961-12-8 . It has a molecular weight of 217.72 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(3,4,5-trimethyl-2-thienyl)acetamide . The InChI code is 1S/C9H12ClNOS/c1-5-6(2)9(13-7(5)3)11-8(12)4-10/h4H2,1-3H3,(H,11,12) .Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Studies on compounds similar to 2-chloro-N-(trimethylthiophen-2-yl)acetamide often focus on their crystallography to understand the molecular and electronic structure. For example, the investigation of crystal structures helps in understanding the intermolecular interactions and the conformation of different substituents in acetamides, which are crucial for their reactivity and properties (Saravanan et al., 2016; Helliwell et al., 2011).
Photovoltaic Efficiency and Non-linear Optical (NLO) Activity
Some acetamide analogs have been explored for their potential in dye-sensitized solar cells (DSSCs) and their light harvesting efficiency. These compounds exhibit significant photochemical and thermochemical properties that could be leveraged in photovoltaic applications. Additionally, their NLO activity has been analyzed, suggesting potential applications in optical devices (Mary et al., 2020).
Antibacterial Activity
The synthesis and quantitative structure-activity relationship (QSAR) studies of certain acetamide derivatives have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. These studies highlight the importance of structural modifications to enhance biological activity, suggesting a potential for developing new antibacterial agents (Desai et al., 2008).
Conformational Analysis and Polarity
Conformational and polarity studies of acetamide derivatives provide insights into their chemical behavior and interaction with other molecules. Such analyses are fundamental in understanding the physical properties and reactivity of these compounds (Ishmaeva et al., 2015).
DNA Binding and Gene Delivery
Research on cationic polythiophenes, related to the structural motif of the compound , has shown promising DNA-binding properties, forming polyplexes. This suggests potential applications in gene delivery and theranostics, underlining the versatility of acetamide derivatives in biotechnological applications (Carreon et al., 2014).
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-chloro-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-5-6(2)9(13-7(5)3)11-8(12)4-10/h4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGRUBYFQEQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(trimethylthiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



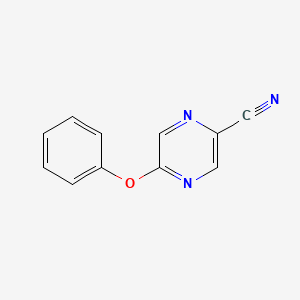
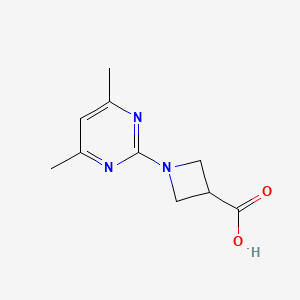
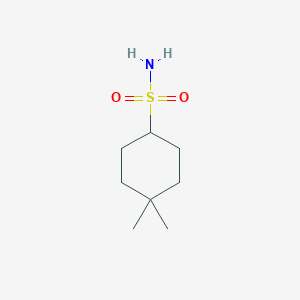
![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
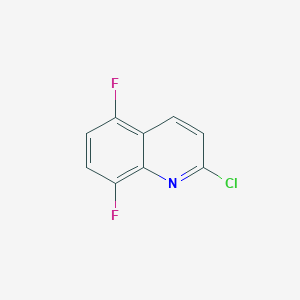
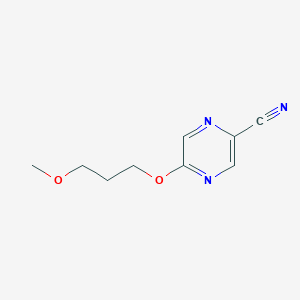

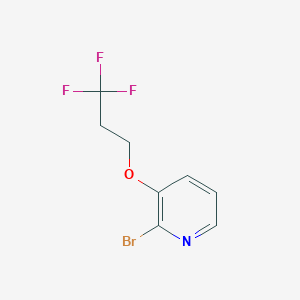
![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
